3-Chloro-8-methylquinolin-4(1H)-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1204812-35-0 |
|---|---|
Molecular Formula |
C10H8ClNO |
Molecular Weight |
193.63 |
IUPAC Name |
3-chloro-8-methyl-1H-quinolin-4-one |
InChI |
InChI=1S/C10H8ClNO/c1-6-3-2-4-7-9(6)12-5-8(11)10(7)13/h2-5H,1H3,(H,12,13) |
InChI Key |
JJBWBQRBVIXESP-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC2=C1NC=C(C2=O)Cl |
Synonyms |
3-Chloro-4-hydroxy-8-methylquinoline |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Mechanisms of 3 Chloro 8 Methylquinolin 4 1h One
Retrosynthetic Analysis of the 3-Chloro-8-methylquinolin-4(1H)-one Scaffold
A retrosynthetic analysis of this compound reveals several potential disconnection points, suggesting various forward synthetic strategies. The primary disconnections involve the formation of the quinolinone core and the introduction of the chloro and methyl substituents.
A logical disconnection of the C3-C4 and N1-C2 bonds leads back to a substituted aniline (B41778) and a three-carbon component. Specifically, 2-methylaniline and a malonic acid derivative with a chlorine atom at the α-position could serve as key starting materials. Another approach involves disconnecting the C4-C4a and C8a-N1 bonds, suggesting a cyclization reaction of an appropriately substituted acetoacetanilide.
Classical and Contemporary Approaches to Quinolinone Core Synthesis Relevant to this compound
The synthesis of the quinolinone core is a well-established field, with numerous named reactions and modern variations.
Cyclization Reactions and Their Mechanistic Pathways (e.g., Vilsmeier-Haack derived approaches)
The Vilsmeier-Haack reaction is a powerful tool for the formylation and subsequent cyclization to form quinoline (B57606) and quinolinone structures. researchgate.netbenthamdirect.comniscpr.res.in This reaction typically involves the use of a substituted formamide (B127407) and phosphorus oxychloride to generate the Vilsmeier reagent, a chloroiminium ion. wikipedia.org This electrophilic species then attacks an electron-rich aromatic ring, such as an N-arylacetamide, leading to cyclization and the formation of a 2-chloro-3-formylquinoline. researchgate.netbenthamdirect.comniscpr.res.in
The mechanism proceeds through the formation of the Vilsmeier reagent, which then undergoes electrophilic aromatic substitution on the activated aniline derivative. Subsequent intramolecular cyclization and elimination of water lead to the quinoline scaffold. The presence of electron-donating groups on the N-arylacetamide generally facilitates the cyclization process. niscpr.res.in
Multi-component Reaction Strategies for Substituted Quinolinones
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecules like substituted quinolinones in a single step. researchgate.net These reactions combine three or more starting materials in a convergent manner, often leading to high structural diversity. researchgate.net
For the synthesis of quinoline derivatives, a titanium-catalyzed three-component coupling reaction has been developed to generate N-aryl-1,3-diimine tautomers, which can then be cyclized to form quinolines upon treatment with acetic acid. nih.gov This one-pot procedure allows for the use of various substituted anilines, leading to a range of fused-ring heterocyclic frameworks with yields between 25-71%. nih.gov Other MCRs, such as the Povarov, Gewald, and Ugi reactions, have also been successfully employed for the synthesis of diverse quinoline scaffolds. researchgate.net
Green Chemistry Principles and Sustainable Synthesis
In recent years, there has been a significant shift towards developing more environmentally friendly and sustainable methods for quinolinone synthesis. qeios.combohrium.comacs.org These green chemistry approaches focus on minimizing waste, reducing energy consumption, and using less hazardous solvents and catalysts. qeios.combohrium.com
Key strategies include:
Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields. qeios.com
Solvent-free reactions: Conducting reactions without a solvent minimizes waste and potential environmental impact. qeios.comacs.org
Use of green catalysts: Researchers are exploring the use of biocatalysts, photocatalysts, and reusable catalysts like transition metal oxides to make the synthesis more sustainable. qeios.comrsc.org
Green solvents: Utilizing environmentally benign solvents such as water, ethanol, and supercritical CO2 is a key aspect of green quinolinone synthesis. qeios.combohrium.com
For instance, a sustainable synthesis of quinolines has been reported using a reusable transition metal oxide-Bi(iii) cooperative catalyst in a solvent-, additive-, oxidant-, and base-free oxidative dehydrogenative coupling of anilines with vicinal diols, achieving yields of up to 100%. rsc.org Another approach utilizes an iron(III)-catalyzed one-pot synthesis from biomass-based amino acids and alkyl lactate, highlighting the move towards renewable feedstocks. bohrium.com
Specific Synthetic Routes for this compound and Related Isomers
While a specific, detailed synthesis for this compound is not extensively documented in the provided search results, related structures offer valuable insights. The synthesis of the isomer, 4-chloro-8-methylquinolin-2(1H)-one, has been described. mdpi.comresearchgate.net This synthesis starts with the chlorination of 4-hydroxy-8-methylquinolin-2(1H)-one to yield 2,4-dichloro-8-methylquinoline. mdpi.comresearchgate.net Subsequent acid hydrolysis of this dichloro derivative furnishes 4-chloro-8-methylquinolin-2(1H)-one. mdpi.comresearchgate.net
A plausible route to this compound could involve the Vilsmeier-Haack reaction on N-(2-methylphenyl)acetamide. This would likely produce a 2-chloro-3-formyl-8-methylquinoline intermediate. chemijournal.com Subsequent oxidation of the formyl group to a carboxylic acid followed by cyclization could potentially yield the desired product. Another potential route involves the reaction of 2-chloro-3-(chloromethyl)-8-methylquinoline with a suitable nucleophile. nih.gov
The table below summarizes some synthetic approaches to related quinolinone structures.
| Starting Material(s) | Reagents and Conditions | Product | Reference(s) |
| N-arylacetamides | Vilsmeier reagent (POCl3/DMF), heat | 2-chloro-3-formylquinolines | niscpr.res.in |
| 2-aminobenzyl alcohols, alcohols | Hydride Mn(I) PNP pincer complex | Substituted quinolines | nih.govacs.org |
| Anilines, vicinal diols | Transition metal oxide–Bi(iii) cooperative catalyst | Quinolines | rsc.org |
| Aromatic amines, aldehydes, tertiary amines | Ammonium salt, oxygen atmosphere | 2-substituted quinolines | acs.org |
Investigation of Reaction Kinetics and Thermodynamic Parameters in Synthesis
The study of reaction kinetics and thermodynamics provides crucial information for optimizing synthetic processes. For quinoline synthesis, the Combes reaction, which involves the condensation of an aniline with a β-diketone, has been studied to understand its kinetics and mechanistic pathways. researchgate.netwikipedia.org Research has shown that the reaction is first-order in both the diketone and the aniline, with the annulation step being rate-determining. researchgate.net
Thermodynamic parameters such as dissolution enthalpy, Gibbs free energy, and entropy have been calculated for some quinolone derivatives to understand their stability and solubility. nih.govresearchgate.netsci-hub.box For instance, the thermodynamic properties of a novel 1-(4-phenylquinolin-2-yl)propan-1-one have been calculated to establish relationships between its energetic, structural, and reactivity characteristics. nih.gov Similarly, thermodynamic parameters for triazolo quinolone derivatives have been determined in various solvents. researchgate.net Computational studies using Density Functional Theory (DFT) have also been employed to calculate the thermodynamic parameters of quinoline itself. researchgate.net
Chemical Reactivity and Derivatization of 3 Chloro 8 Methylquinolin 4 1h One
Electrophilic and Nucleophilic Substitution Reactions on the Quinolinone Ring System
The benzene (B151609) ring portion of the quinolinone scaffold is susceptible to electrophilic aromatic substitution. The directing effects of the existing substituents determine the position of incoming electrophiles. The powerful ortho-, para-directing influence of the amide nitrogen (N-1), coupled with the activating, ortho-, para-directing methyl group at C-8, primarily directs substitution to the C-5 and C-7 positions. The C-6 position is less favored due to the deactivating, ortho-, para-directing chloro substituent at C-3. Common electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions are expected to occur, preferentially at the C-5 position due to steric hindrance at C-7 from the C-8 methyl group.
While nucleophilic aromatic substitution (SNAr) on the carbocyclic ring is generally difficult, the presence of the electron-withdrawing carbonyl group can activate the ring for such reactions under forcing conditions, although this is less common than electrophilic substitution.
Transformations Involving the Chloro Substituent at C-3
The chlorine atom at the C-3 position is a key site for functionalization, primarily through nucleophilic substitution reactions. Its position adjacent to the carbonyl group and on a double bond makes it susceptible to displacement by a variety of nucleophiles. This allows for the introduction of diverse functionalities.
Key transformations include:
Amination: Reaction with primary and secondary amines, often under thermal conditions or catalyzed by a base, can yield 3-aminoquinolinone derivatives.
Alkoxylation/Aryloxylation: Treatment with alkoxides or phenoxides leads to the formation of 3-alkoxy or 3-aryloxy ethers.
Thiolation: Displacement by thiols or thiolate anions provides 3-thioether derivatives.
These reactions significantly expand the chemical diversity derivable from the parent scaffold.
Table 1: Nucleophilic Substitution Reactions at C-3 (Based on reactivity of analogous 3-chloroquinolinones)
| Nucleophile | Reagent Example | Product Type |
| Amine | Morpholine | 3-Morpholinoquinolin-4(1H)-one |
| Alkoxide | Sodium Methoxide | 3-Methoxyquinolin-4(1H)-one |
| Thiolate | Sodium Thiophenoxide | 3-(Phenylthio)quinolin-4(1H)-one |
| Azide | Sodium Azide | 3-Azidoquinolin-4(1H)-one |
Chemical Modifications at the Methyl Group at C-8
The methyl group at the C-8 position serves as a handle for a variety of chemical modifications, most notably through C(sp³)–H activation reactions. The proximity of the N-1 atom allows it to act as a chelating directing group in many transition metal-catalyzed processes, enabling selective functionalization. nih.govresearchgate.netnih.gov
Common modifications include:
Oxidation: Oxidation can convert the methyl group to a formyl (aldehyde) or carboxylic acid group using reagents like potassium permanganate.
Halogenation: Free-radical halogenation can introduce halogen atoms, creating a more reactive benzylic halide intermediate.
Metal-Catalyzed C-H Functionalization: Rhodium, palladium, or iridium catalysts can facilitate the coupling of the methyl group with various partners, including alkenes, alkynes, and aryl halides, to form new C-C bonds. researchgate.netacs.org For instance, rhodium(III)-catalyzed reactions with maleimides can introduce succinimide (B58015) scaffolds. acs.org
Table 2: C-H Functionalization of 8-Methylquinoline Analogs
| Reaction Type | Catalyst/Reagents | Product | Reference |
| Alkylation | [CpRhCl₂]₂, AgSbF₆, Maleimide | 8-(Succinimidylmethyl)quinoline | acs.org |
| Alkylation | [CpRhCl₂]₂, NaOAc, α-diazocarbonyl compound | 8-(2-Oxoalkyl)quinoline | researchgate.net |
| Arylation | [Ru(p-cymene)Cl₂]₂, K₂CO₃, Aryl boronic acid | 8-Benzylquinoline | researchgate.net |
Functionalization of the Quinolin-4(1H)-one Moiety (e.g., C-4 oxygen, N-1 nitrogen)
The quinolin-4(1H)-one core contains an ambident nucleophilic system involving the N-1 nitrogen and C-4 oxygen, which can be targeted by electrophiles. The regioselectivity of these reactions, particularly alkylation, is often dependent on the reaction conditions. nih.gov
N-Alkylation: In the presence of a base like potassium carbonate and an alkyl halide (e.g., methyl iodide or benzyl (B1604629) chloride) in a polar aprotic solvent like DMF, alkylation typically occurs preferentially at the N-1 position to yield N-alkylated quinolinones. nih.gov
O-Alkylation: While N-alkylation is often the kinetically favored product, O-alkylation to form 4-alkoxyquinolines can be achieved under specific conditions. nih.govresearchgate.net For example, using silver salts as catalysts can promote O-alkylation. researchgate.net Subsequent dealkylation, for instance with hydrobromic acid, can regenerate the quinolinone. nih.gov
Palladium-Catalyzed Cross-Coupling Reactions and Other Organometallic Transformations
The C-3 chloro substituent is an ideal handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. These reactions dramatically increase the molecular complexity and allow for the synthesis of a vast array of derivatives.
Suzuki-Miyaura Coupling: Reaction with aryl or vinyl boronic acids in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and a base (e.g., K₂CO₃ or Cs₂CO₃) can introduce various aryl or vinyl groups at the C-3 position. nih.govresearchgate.net
Sonogashira Coupling: The coupling with terminal alkynes, catalyzed by palladium complexes and often a copper(I) co-catalyst, yields 3-alkynylquinolinones. This reaction provides a gateway to further transformations of the alkyne group. researchgate.netwikipedia.orgresearchgate.net
Buchwald-Hartwig Amination: This reaction provides an alternative and often milder method for C-N bond formation compared to classical nucleophilic substitution. It involves coupling the C-3 chloro position with a wide range of primary or secondary amines using a palladium catalyst and a suitable phosphine (B1218219) ligand (e.g., BINAP, DPEPhos, or Josiphos-type ligands). mdpi.comlibretexts.orgnih.gov
Heck Coupling: Palladium-catalyzed coupling with alkenes can be used to introduce vinyl substituents at the C-3 position.
Table 3: Palladium-Catalyzed Cross-Coupling Reactions at C-3 (Based on reactivity of analogous 3-chloroquinolines)
| Reaction Name | Coupling Partner | Catalyst System (Example) | Product Type | Reference |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 3-Phenylquinolin-4(1H)-one | nih.gov |
| Sonogashira | Phenylacetylene | Pd(dba)₂, K₂CO₃ | 3-(Phenylethynyl)quinolin-4(1H)-one | researchgate.net |
| Buchwald-Hartwig | Heptylamine | Pd(OAc)₂, CyPFtBu, NaOtBu | 3-(Heptylamino)quinolin-4(1H)-one | nih.gov |
Ring Annulation and Fusion Reactions Utilizing the Quinolinone Scaffold
The functional groups on the 3-Chloro-8-methylquinolin-4(1H)-one scaffold can be utilized to construct new fused heterocyclic rings, leading to more complex polycyclic systems. researchgate.netnih.gov
Pyrazole Annulation: The C-3 chloro group can be displaced by a nucleophile which is then used in a subsequent cyclization. For example, reaction with hydrazine (B178648) can lead to a pyrazolo[4,3-c]quinoline system. researchgate.net
Thiazole/Oxazole Fusion: A formyl group, which can be introduced via oxidation of the C-8 methyl group or by other means, can be condensed with reagents like 2-mercaptoacetic acid or amino acids to build fused thiazolidinone or oxazolidinone rings. rsc.org
Pyran Annulation: A C-3 vinyl group, installed via a Wittig or Heck reaction, can act as a diene in a Diels-Alder reaction to form fused pyrano[3,2-c]quinoline structures. researchgate.net
Triazine Fusion: Diazotized amino-pyrazolo-quinolines, derived from the parent scaffold, can couple with active methylene (B1212753) compounds to generate novel tetracyclic triazino[4',3':1,5]pyrazolo[4,3-c]quinoline systems. tandfonline.com
These ring-forming reactions highlight the utility of the quinolinone core as a versatile platform for building intricate molecular architectures with potential applications in various fields of chemical science.
Structure Activity Relationship Sar Methodologies for Quinolinone Derivatives, Including 3 Chloro 8 Methylquinolin 4 1h One
General Principles of SAR Elucidation for Heterocyclic Compounds
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to correlate the specific structural features of a molecule with its observed biological activity. taylorandfrancis.com The core principle is that the biological properties of a compound are intrinsically linked to its chemical structure, and even subtle modifications can lead to significant changes in efficacy and target specificity. cgiar.org For heterocyclic compounds like quinolinones, SAR elucidation involves systematically altering the molecule's structure and observing the corresponding impact on its biological function. numberanalytics.com
The process typically involves:
Identification of a Lead Compound: A starting molecule with known, albeit often modest, biological activity.
Systematic Molecular Modification: Synthesizing a series of analogues by altering specific parts of the lead compound. This can include changing substituent groups, modifying the heterocyclic core, or altering stereochemistry. cgiar.org
Biological Evaluation: Testing the synthesized analogues in relevant biological assays to measure their activity.
Correlation Analysis: Identifying which structural changes led to an increase, decrease, or no change in activity. This helps in building a comprehensive SAR model. taylorandfrancis.com
Through this iterative process, researchers can identify the key structural components, known as pharmacophores, that are essential for the desired biological effect. taylorandfrancis.com
Influence of Substituent Position and Electronic Effects on Biological Targeting Mechanisms
The biological activity of quinolinone derivatives is highly dependent on the nature and position of various substituents on the core ring structure. mdpi.com The electronic properties of these substituents—whether they are electron-donating or electron-withdrawing—play a critical role in modulating the molecule's interaction with its biological target. acs.org
For a compound like 3-Chloro-8-methylquinolin-4(1H)-one , the specific placement of the chloro and methyl groups is significant:
Position 3: The substituent at the C3 position is believed to require coplanarity with the quinoline (B57606) ring for optimal activity. mdpi.com The presence of a halogen, such as the chloro group in this compound, is an electron-withdrawing group. Such groups can influence the molecule's binding affinity and interactions with target enzymes or receptors. acs.org Studies on related quinoline derivatives have shown that the introduction of a halogen can enhance anticancer or antibacterial activity by increasing lipophilicity and cellular uptake. orientjchem.org
Position 8: Substitutions at this position can affect the molecule's planar configuration, which in turn influences its access to and affinity for target sites like DNA or enzymes. oup.com A methyl group, as seen in this compound, or a methoxy (B1213986) group at this position has been found to be optimal in many cases, often enhancing activity against gram-positive bacteria. oup.com The effect of the C8 substituent is also dependent on the group present at the N1 position. nih.gov For instance, in certain series of quinolones, a halogen or methyl group at C8 increases in vitro activity against gram-positive cocci. oup.com
Ligand Design and Optimization Strategies based on Theoretical SAR
Theoretical SAR provides a powerful framework for rational ligand design and optimization, moving beyond trial-and-error synthesis. cgiar.orgacs.org By understanding which structural features enhance activity, chemists can design new molecules with a higher probability of success, saving time and resources. mdpi.com
Key strategies include:
Pharmacophore-Based Design: Once a pharmacophore model is established from initial SAR data, it can be used as a template to design novel molecules that contain the essential features for activity in the correct three-dimensional arrangement. acs.org
Bioisosteric Replacement: This involves substituting a functional group in the lead molecule with another group that has similar physical or chemical properties (a bioisostere). This can be used to improve potency, alter selectivity, or enhance pharmacokinetic properties. For example, a hydroxyl group might be replaced with an amino group to change hydrogen-bonding capabilities.
Structure-Based Design: When the 3D structure of the biological target (e.g., an enzyme) is known, computational docking can be used to predict how a designed ligand will bind. This allows for the optimization of interactions between the ligand and the target's active site. For example, a new substituent might be added to a quinolinone scaffold to form an additional hydrogen bond with a key amino acid residue in the binding pocket, thereby increasing affinity. mdpi.com
Hybridization: This strategy involves combining structural motifs from different known active compounds into a single new molecule. nih.gov For instance, a quinolinone core might be linked to another pharmacophore known to have a complementary mechanism of action.
These theoretical approaches enable the targeted design of ligands with improved potency and a better side-effect profile, guiding the synthesis of the most promising candidates for further testing. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling and Validation
Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to build a mathematical model correlating the chemical structure of compounds with their biological activity. nih.govresearchgate.net Instead of a qualitative description, QSAR provides a quantitative equation that can predict the activity of new, unsynthesized molecules. researchgate.net
The process involves:
Data Set Assembly: A series of structurally related compounds, such as quinolinone derivatives, with experimentally determined biological activities (e.g., IC₅₀ values) is collected. scienceopen.com
Descriptor Calculation: For each molecule, a set of numerical parameters known as molecular descriptors is calculated. These can describe various properties, including electronic (e.g., atomic charges), steric (e.g., molecular volume), and hydrophobic (e.g., LogP) characteristics. nih.gov
Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to generate an equation that links the descriptors to the biological activity. nih.govnih.gov
Validation: The predictive power of the QSAR model must be rigorously validated. nih.gov This is done using both internal validation (e.g., leave-one-out cross-validation, q²) and external validation, where the model is used to predict the activity of a separate set of compounds (the test set) that was not used in model development (R²pred). arabjchem.orgucm.es A robust and predictive model will have high values for these statistical metrics. nih.gov
QSAR studies on quinolone derivatives have successfully identified key descriptors that control their activity. For example, a study on quinolone-triazole derivatives with antibacterial activity found that descriptors like the partial atomic charges on specific atoms and the LUMO-HOMO energy gap had the highest correlation with antibacterial efficacy. nih.gov
Table 1: Example of a QSAR Data Table for Quinolone Derivatives This table illustrates the type of data used in QSAR modeling, linking molecular descriptors to biological activity. (Note: Data is illustrative and based on general findings in QSAR studies of quinolones)
| Compound | Substituent (R) | LogP (Hydrophobicity) | HOMO Energy (eV) | Antibacterial Activity (pMIC) |
|---|---|---|---|---|
| Derivative 1 | -F | 2.1 | -6.5 | 5.2 |
| Derivative 2 | -Cl | 2.6 | -6.7 | 5.5 |
| Derivative 3 | -CH3 | 2.4 | -6.2 | 4.9 |
| Derivative 4 | -OCH3 | 1.9 | -6.1 | 4.7 |
| Derivative 5 | -NO2 | 1.8 | -7.1 | 5.9 |
Pharmacophore Modeling and Molecular Similarity Analysis
Pharmacophore modeling is a crucial technique in ligand-based drug design, particularly when the structure of the biological target is unknown. nih.gov A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to exert a specific biological effect. acs.org The model is generated by superimposing a set of active molecules and extracting their common features. scienceopen.com This resulting model can then be used as a 3D query to screen large virtual databases for new compounds that match the pharmacophore, thus identifying potential new leads. scienceopen.com
Molecular similarity analysis operates on the principle that structurally similar molecules are likely to have similar biological activities. nih.govsemanticscholar.org This method quantifies the degree of similarity between molecules. Unlike pharmacophore modeling, which focuses only on essential features, similarity analysis can compare entire molecules based on various criteria, such as:
2D Fingerprints: Comparing shared structural fragments. nih.gov
3D Shape and Electrostatics: Aligning molecules and comparing their 3D shapes and the distribution of their electrostatic fields. nih.govsemanticscholar.org
In the context of quinolinone derivatives, these methods are invaluable. For instance, a pharmacophore model could reveal that an ideal antibacterial quinolinone requires a hydrogen bond acceptor, an aromatic ring, and a hydrophobic group in a specific spatial orientation. nih.gov Molecular similarity analysis could then be used to find compounds in a database that are most similar in shape and electronic properties to a highly potent lead compound like this compound, suggesting they may have comparable activity. nih.gov
Mechanistic Biological Investigations of 3 Chloro 8 Methylquinolin 4 1h One in Vitro and Pre Clinical Focus
Mechanistic Studies in Antimicrobial Contexts (In Vitro)
In vitro investigations have highlighted the potential of 3-Chloro-8-methylquinolin-4(1H)-one and related quinoline (B57606) structures as antimicrobial agents. The mechanisms underlying these activities are primarily centered on the disruption of essential bacterial and fungal cellular processes.
Bacterial DNA Gyrase and Topoisomerase IV Inhibition Mechanisms
The quinolone class of compounds is well-established for its antibacterial activity, which stems from the inhibition of two critical bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. nih.govmdpi.com These enzymes are essential for bacterial survival as they manage DNA topology during replication, repair, and transcription. mdpi.comsemanticscholar.org The general mechanism involves the quinolone molecule binding to the enzyme-DNA complex. nih.govmdpi.com This binding stabilizes a transient state where the DNA is cleaved, preventing the subsequent re-ligation step. nih.govmdpi.com The formation of these stabilized cleavage complexes obstructs the movement of replication forks and transcription machinery, ultimately leading to double-strand DNA breaks and bacterial cell death. nih.govnih.gov
While direct mechanistic studies on this compound are not extensively detailed, research on closely related quinolinone scaffolds provides strong evidence for a similar mode of action. A series of 4-(aminomethyl)quinolin-2(1H)-ones, including a derivative with a 3-chloro and 8-methyl substitution, were found to inhibit both bacterial DNA gyrase and topoisomerase IV. sgul.ac.uk X-ray crystallography of a related compound bound to K. pneumoniae topoisomerase IV confirmed that it occupies the classical quinolone binding site on the enzyme-DNA complex. sgul.ac.uk Furthermore, molecular docking analyses of derivatives of 2-chloro-8-methylquinoline-3-carbaldehyde (B1582571) have been used to investigate their binding patterns with DNA gyrase, comparing them to standard inhibitors like ciprofloxacin. semanticscholar.orgresearchgate.net Structurally novel quinoline derivatives have been developed as dual-targeting inhibitors of both DNA gyrase and topoisomerase IV. nih.gov
The inhibitory concentrations (IC₅₀) against these enzymes for various quinolone derivatives demonstrate their potency.
| Compound/Class | Target Enzyme | Organism | IC₅₀ (µg/mL) | Reference |
| Quinolin-2(1H)-one (cpd 4) | DNA Gyrase | E. coli | 1.1 | sgul.ac.uk |
| Quinolin-2(1H)-one (cpd 5) | DNA Gyrase | E. coli | 0.2 | sgul.ac.uk |
| Ciprofloxacin | DNA Gyrase | E. coli | 0.1 | sgul.ac.uk |
| PD 0305970 | DNA Gyrase | E. coli | 0.05 | sgul.ac.uk |
| Quinolin-2(1H)-one (cpd 4) | Topoisomerase IV | E. coli | 1.8 | sgul.ac.uk |
| Quinolin-2(1H)-one (cpd 5) | Topoisomerase IV | E. coli | 0.6 | sgul.ac.uk |
| Ciprofloxacin | Topoisomerase IV | E. coli | 0.6 | sgul.ac.uk |
| PD 0305970 | Topoisomerase IV | E. coli | 0.2 | sgul.ac.uk |
Fungal Lanosterol (B1674476) 14α-demethylase (CYP51) Inhibition Mechanisms
The primary mechanism for the antifungal activity of many heterocyclic compounds, particularly azoles, is the inhibition of lanosterol 14α-demethylase, a cytochrome P450 enzyme also known as CYP51. psu.edunih.govnih.gov This enzyme is a critical component in the fungal ergosterol (B1671047) biosynthesis pathway, catalyzing the oxidative removal of a methyl group from lanosterol. psu.edureviberoammicol.com Ergosterol is an essential molecule for maintaining the integrity and fluidity of the fungal cell membrane. psu.edu Inhibition of CYP51 disrupts ergosterol production, leading to the accumulation of toxic sterol intermediates and ultimately compromising the fungal cell membrane, which causes growth arrest and cell death. farmaciajournal.com
Inhibitors typically feature a nitrogen-containing heterocycle (like an imidazole (B134444) or triazole) that coordinates to the heme iron atom in the active site of CYP51, preventing it from binding its natural substrate, lanosterol. nih.gov While azoles are the classical inhibitors, quinoline derivatives have also been investigated for this activity. Studies on the isomer, 4-chloro-8-methylquinoline-2(1H)-one, showed it possessed antifungal properties, and in silico analysis suggested its potential to interact with the CYP51 enzyme (PDB: 1EA1). researchgate.netresearchgate.net Other research has focused on quinoline-thiazole hybrids to test their ability to inhibit ergosterol production in Candida species, a direct indicator of CYP51 inhibition. acs.org This suggests that the quinoline scaffold, including the specific substitution pattern of this compound, could potentially act as a non-azole inhibitor of this crucial fungal enzyme.
Mechanistic Studies in Antiviral Contexts (In Vitro)
While quinoline derivatives are known to possess a broad spectrum of biological activities, including antiviral properties, specific in vitro mechanistic studies focusing on this compound are not widely available in the current body of research. researchgate.net General antiviral mechanisms for other classes of compounds include blocking viral entry, inhibiting viral enzymes like proteases or polymerases, or interfering with viral assembly. For instance, some compounds are designed to block the M2 proton channel of the influenza A virus, which is essential for the viral replication cycle. nih.gov However, without direct experimental data, the specific antiviral mechanism, if any, of this compound remains speculative.
Mechanistic Studies in Anti-cancer Contexts (In Vitro)
The quinoline scaffold is a recognized pharmacophore in the development of anti-cancer agents, with derivatives demonstrating activity through various mechanisms of action. arabjchem.orgresearchgate.netneuroquantology.com In vitro studies on compounds related to this compound point towards two primary mechanisms: the disruption of the cellular cytoskeleton via tubulin inhibition and the modulation of key signaling pathways through kinase inhibition.
Tubulin Polymerization Inhibition
Microtubules are dynamic polymers of α- and β-tubulin heterodimers that form a key part of the cytoskeleton and are essential for mitosis, making them an attractive target for anti-cancer drugs. frontiersin.org Several quinoline derivatives have been identified as potent inhibitors of tubulin polymerization. arabjchem.org These compounds often act as colchicine (B1669291) binding site inhibitors (CBSI), binding to the tubulin dimer and preventing its assembly into microtubules. frontiersin.orgnih.gov This disruption of microtubule dynamics leads to an arrest of the cell cycle, typically in the G2/M phase, and subsequently induces apoptosis (programmed cell death). frontiersin.org
Research on quinoline-based analogues of Combretastatin A-4 (CA-4), a well-known tubulin inhibitor, has shown that the quinoline ring can serve as a successful bioisostere for the trimethoxyphenyl ring of CA-4, yielding potent anti-proliferative agents. frontiersin.org Studies on various quinoline derivatives have quantified their ability to inhibit tubulin polymerization, with some compounds showing activity comparable to reference drugs like colchicine. researchgate.net For example, certain fused pyrazolopyrimidoquinolines and related Schiff bases have been evaluated for their tubulin polymerization inhibitory activity. researchgate.net
| Compound | Tubulin Polymerization IC₅₀ (µM) | Reference |
| Compound 3b | 13.29 | researchgate.net |
| Compound 3d | 13.58 | researchgate.net |
| Compound 8 | 22.21 | researchgate.net |
| Compound 13 | 24.73 | researchgate.net |
| Colchicine (Reference) | 9.21 | researchgate.net |
Given that this compound is a tautomer of 4-hydroxy-3-chloro-8-methylquinoline, it shares a structural resemblance to other 4-hydroxyquinolin-2-one derivatives that have been reported as anti-proliferative tubulin polymerization inhibitors. mdpi.com This suggests a plausible mechanism for its potential anti-cancer effects.
Kinase Inhibition Mechanisms (e.g., PI3K/mTOR)
Protein kinases are crucial regulators of cellular signaling pathways that control cell growth, proliferation, and survival. nih.gov Dysregulation of these pathways is a hallmark of cancer, making kinase inhibitors a major class of anti-cancer therapeutics. The quinoline scaffold is present in numerous kinase inhibitors. arabjchem.org One of the most frequently targeted pathways in cancer is the PI3K/AKT/mTOR pathway, which is often hyperactivated in various tumors. nih.gov
Several studies have identified quinoline derivatives as potent dual inhibitors of PI3K (phosphoinositide 3-kinase) and mTOR (mammalian target of rapamycin). acs.orgrsc.org For instance, a series of 3-amidoquinoline derivatives were designed and synthesized, with some compounds showing potent inhibitory activity against PI3Kα and mTOR at low nanomolar concentrations. rsc.org Molecular docking studies on other chloro-quinoline derivatives have suggested that their mechanism of action could involve the inhibition of the PI3K enzyme. researchgate.net The compound NVP-BEZ235, which contains a quinoline moiety, is a known PI3K/mTOR inhibitor that has been investigated in pre-clinical models. nih.gov Similarly, other quinoline derivatives have been developed as inhibitors of the Pim family of protein kinases, which also play a role in tumor growth and can intersect with the mTOR pathway. nih.gov
| Compound | Target Kinase | IC₅₀ (nM) | Reference |
| Compound 15a | PI3Kα | 2.2 | rsc.org |
| Compound 15a | PI3Kβ | 22.2 | rsc.org |
| Compound 15a | PI3Kδ | 1.8 | rsc.org |
| Compound 15a | PI3Kγ | 11.0 | rsc.org |
| Compound 15a | mTOR | 13.9 | rsc.org |
| NVP-BEZ235 | PI3K/mTOR | N/A | nih.gov |
The structural features of this compound align with those of other reported kinase inhibitors, suggesting that its anti-cancer activity could be mediated through the inhibition of key signaling kinases like those in the PI3K/mTOR pathway.
Future Directions and Emerging Research Avenues for 3 Chloro 8 Methylquinolin 4 1h One
Development of Novel and Efficient Synthetic Methodologies
The synthesis of quinolinone derivatives is an active area of research, with a continuous drive towards more efficient, cost-effective, and environmentally friendly methods. While classical methods like the Conrad-Limpach-Knorr reaction exist, future research should focus on developing novel synthetic pathways to 3-Chloro-8-methylquinolin-4(1H)-one.
One promising approach is the use of multi-component reactions (MCRs). MCRs offer the advantage of combining three or more reactants in a single step, leading to complex molecules with high atom economy and reduced waste. A potential MCR for the synthesis of this compound could involve the condensation of an appropriately substituted aniline (B41778), a β-ketoester, and a chlorinating agent under optimized reaction conditions.
Another avenue for exploration is the application of modern catalytic systems. The use of transition metal catalysts, such as palladium or copper, could facilitate novel C-N and C-C bond formations, providing alternative and potentially more efficient routes to the quinolinone core. For instance, a palladium-catalyzed intramolecular cyclization of a suitably functionalized acyclic precursor could offer a high-yield pathway to the target molecule.
Furthermore, the development of flow chemistry techniques for the synthesis of this compound could offer significant advantages in terms of scalability, safety, and reproducibility.
Table 1: Potential Novel Synthetic Routes for this compound
| Synthetic Approach | Key Features | Potential Advantages |
| Multi-Component Reaction | One-pot synthesis | High atom economy, reduced waste, increased efficiency |
| Transition Metal Catalysis | Novel bond formations | High yields, milder reaction conditions |
| Flow Chemistry | Continuous processing | Scalability, improved safety, high reproducibility |
Integration of Advanced Computational Chemistry for Mechanistic Insights
Computational chemistry offers powerful tools to investigate the synthesis and reactivity of this compound at a molecular level. Density Functional Theory (DFT) calculations can be employed to elucidate the reaction mechanisms of both existing and newly developed synthetic routes. By modeling the transition states and intermediates, researchers can gain a deeper understanding of the factors controlling the reaction, such as the role of catalysts and the origins of regioselectivity. This knowledge can then be used to optimize reaction conditions and improve yields.
Molecular docking studies represent another critical application of computational chemistry. By simulating the interaction of this compound with the active sites of various biological targets, it is possible to predict its potential pharmacological activity. This in silico screening can help prioritize experimental testing and guide the design of more potent and selective analogs. For example, docking studies could explore the binding of this compound to the ATP-binding sites of protein kinases, which are often implicated in cancer.
Table 2: Application of Computational Chemistry in the Study of this compound
| Computational Method | Application | Expected Outcome |
| Density Functional Theory (DFT) | Mechanistic studies of synthesis | Optimization of reaction conditions, improved yields |
| Molecular Docking | Prediction of biological targets | Prioritization of experimental screening, lead optimization |
| Molecular Dynamics (MD) | Simulation of ligand-protein interactions | Understanding of binding stability and conformational changes |
Exploration of Undiscovered Biological Targets and Mechanisms of Action
The quinolinone scaffold is present in numerous compounds with a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties. nih.gov A key future direction is the systematic screening of this compound against a diverse panel of biological targets to uncover its full therapeutic potential.
Given the structural similarities to other biologically active quinolones, initial investigations could focus on targets such as:
Protein kinases: Many quinolinone derivatives are known to inhibit protein kinases, which play a crucial role in cell signaling and are often dysregulated in cancer.
DNA gyrase and topoisomerases: These enzymes are essential for bacterial replication and are the targets of quinolone antibiotics.
Parasitic enzymes: The quinolone scaffold is found in antimalarial drugs like endochin, suggesting that this compound could have activity against parasites like Plasmodium falciparum. nih.gov
Once a biological activity is identified, elucidating the mechanism of action will be crucial. This will involve a combination of biochemical assays, cell-based studies, and structural biology to identify the specific molecular interactions responsible for the observed effect.
Interdisciplinary Research Collaborations and Translational Potential in Chemical Biology
Realizing the full potential of this compound will require a collaborative effort between chemists, biologists, and pharmacologists. The synthesis of new derivatives and the exploration of their biological activities are intrinsically linked, and a close feedback loop between these disciplines will be essential for successful drug discovery and development.
The translational potential of this compound lies in its possible development as a novel therapeutic agent. If promising biological activity is identified, further preclinical studies will be necessary to evaluate its efficacy, and pharmacokinetic properties in animal models. This translational research will be critical in bridging the gap between basic scientific discovery and clinical application.
Furthermore, this compound and its derivatives could serve as valuable chemical probes to study biological processes. By designing and synthesizing fluorescently labeled or biotinylated versions of the molecule, researchers can visualize its subcellular localization and identify its binding partners, providing further insights into its mechanism of action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
